Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
Overview
Description
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a valuable chiral synthon used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin . This compound is a highly valuable chiral building block due to its ability to be further converted into key intermediates for these medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate typically involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate . This process can be catalyzed by alcohol dehydrogenases from Lactobacillus brevis and Lactobacillus kefir . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase has shown significant improvements in catalytic activity, making the process more efficient . The reaction conditions include maintaining a low substrate concentration, optimizing pH, temperature, NADP+ concentration, and cell loading .
Industrial Production Methods
Industrial production of this compound involves a fed-batch strategy to address issues such as poor aqueous stability of the substrate and partial substrate inhibition . This method ensures a high yield and enantioselectivity, making it a promising alternative for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form chiral intermediates used in drug synthesis.
Substitution: The chloro group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alcohol dehydrogenases, NADP+, and various solvents to maintain the stability of the substrate . The reactions are typically carried out under controlled pH and temperature conditions to ensure high yield and enantioselectivity .
Major Products
The major products formed from these reactions are chiral intermediates used in the synthesis of atorvastatin and rosuvastatin .
Scientific Research Applications
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate involves its role as a chiral synthon in enzymatic reactions. The compound is reduced by alcohol dehydrogenases to form chiral intermediates, which are then used in the synthesis of cholesterol-lowering drugs . The molecular targets and pathways involved include the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chloro-3,5-dioxohexanoate: A precursor in the synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.
Tert-butyl 6-chloro-3,5-dihydroxyhexanoate: Another chiral intermediate used in drug synthesis.
Uniqueness
This compound is unique due to its high enantioselectivity and efficiency in the synthesis of cholesterol-lowering drugs . Its ability to be efficiently synthesized using biocatalysts makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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